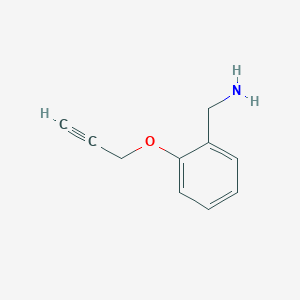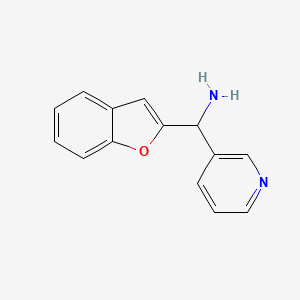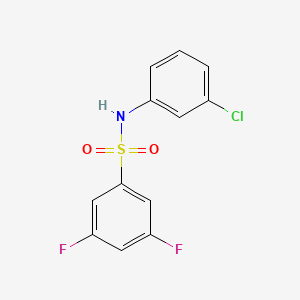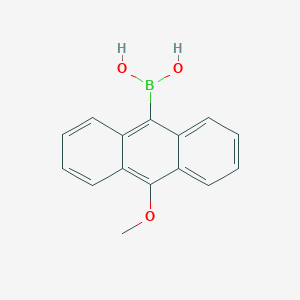
(10-Methoxyanthracen-9-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Methoxyanthracen-9-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. This compound is particularly notable for its anthracene core, which is a polycyclic aromatic hydrocarbon, and a methoxy group attached to the tenth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methoxyanthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(10-Methoxyanthracen-9-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups into the anthracene core .
Aplicaciones Científicas De Investigación
(10-Methoxyanthracen-9-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mecanismo De Acción
The mechanism of action of (10-Methoxyanthracen-9-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The anthracene core can participate in photophysical processes, making the compound useful in photodynamic therapy and other light-based applications .
Comparación Con Compuestos Similares
Similar Compounds
(10-Phenylanthracen-9-yl)boronic acid: Similar structure but with a phenyl group instead of a methoxy group.
(10-Hydroxyanthracen-9-yl)boronic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(10-Methoxyanthracen-9-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and properties. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C15H13BO3 |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
(10-methoxyanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C15H13BO3/c1-19-15-12-8-4-2-6-10(12)14(16(17)18)11-7-3-5-9-13(11)15/h2-9,17-18H,1H3 |
Clave InChI |
OVEOIFOMKCGBBS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



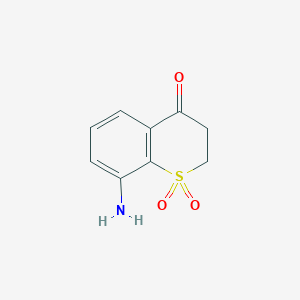
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)

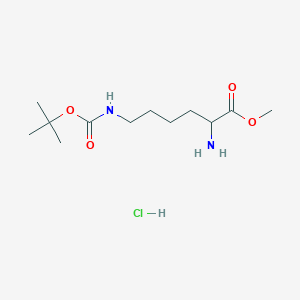
![N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12816437.png)
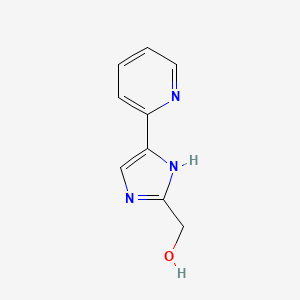
![[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide](/img/structure/B12816445.png)
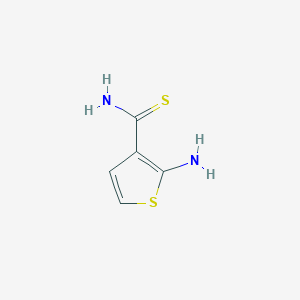
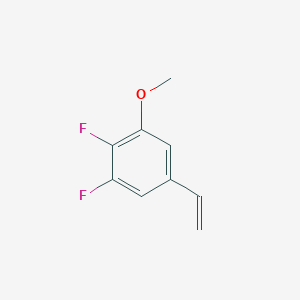
![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
